4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one
Description
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS: 847394-33-6) is a pyrrolidin-2-one derivative featuring a benzyl-substituted benzodiazole moiety at the 4-position and a 2,4-dimethylphenyl group at the 1-position of the pyrrolidinone ring. Its molecular formula is C₂₆H₂₅N₃O, with a molar mass of 395.5 g/mol.
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIYURWQIIVHKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.
Formation of the Pyrrolidinone Ring: This step might involve the reaction of an appropriate amine with a diketone or similar precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group or the pyrrolidinone ring.
Reduction: Reduction reactions might target the benzodiazole ring or other functional groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation, nitration, and sulfonation can be performed using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, the compound could find applications in the development of new materials, catalysts, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one” would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, altering their function and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Pyrrolidinone Derivatives
The following table compares the target compound with analogs sharing the benzimidazole-pyrrolidinone scaffold:
Key Observations:
- Substituent Effects : The 2,4-dimethylphenyl group in the target compound likely improves π-π stacking interactions in hydrophobic binding pockets compared to simpler benzyl groups . Fluorinated analogs (e.g., CAS 847394-34-7) may exhibit superior pharmacokinetics due to fluorine’s electronegativity and metabolic resistance .
Pyrroloquinoxaline Derivatives
While structurally distinct (quinoxaline vs. benzodiazole core), both classes share:
Other Heterocyclic Systems
- Benzothiazole Derivatives (e.g., 4-(1,3-benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one): Feature sulfur-containing heterocycles. These compounds often exhibit antimicrobial or anticancer activity due to thiazole’s electron-deficient nature .
- Phthalazine Derivatives (e.g., 4-(3,4-dimethylphenyl)phthalazine-1(2H)-ones): Display anti-inflammatory activity (IC₅₀ comparable to indomethacin) via COX-2 inhibition, highlighting the role of dimethylphenyl groups in modulating activity .
Pharmacological Activity Comparison
- Anti-Leukemic Potential: Pyrroloquinoxaline derivatives () and benzimidazole-pyrrolidinones (target compound) may target similar pathways (e.g., kinase inhibition) but lack direct activity data for the latter.
- Cardiovascular Effects: Pyrrolidin-2-one derivatives with piperazine substituents (e.g., S-61 and S-73 in ) show α1-adrenolytic and antiarrhythmic activity, suggesting the target compound’s benzodiazole group could be optimized for cardiovascular applications.
Biological Activity
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a pyrrolidinone core and substituted benzodiazole and phenyl groups. Its molecular formula is with a molecular weight of approximately 318.4 g/mol.
Research indicates that compounds similar to this one often exhibit diverse mechanisms of action, including:
- Anticancer Activity : Compounds with structural similarities have shown efficacy in inhibiting cancer cell proliferation through modulation of autophagy and mTOR signaling pathways. For instance, studies on related benzodiazole derivatives have demonstrated their ability to disrupt autophagic flux and reduce mTORC1 activity, which is crucial for cancer cell survival under metabolic stress conditions .
- Antiviral Activity : Certain analogs have been investigated for their potential as anti-HIV agents. The structure-activity relationship (SAR) studies suggest that modifications on the benzodiazole moiety can enhance antiviral potency against HIV-1 reverse transcriptase .
Biological Activity Data
The following table summarizes key biological activities reported for related compounds:
| Activity | Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Anticancer | 4-(1-benzyl-1H-benzodiazol-2-yl)phenol | < 10 | MIA PaCa-2 | mTORC1 inhibition, autophagy modulation |
| Antiviral | 4-benzoyl-3-dimethylaminopyridinones | < 0.5 | HIV-infected cells | Reverse transcriptase inhibition |
Case Studies
Several studies have focused on the biological activity of related benzodiazole derivatives:
- Antiproliferative Effects : A study published in Nature explored the antiproliferative effects of various benzodiazole derivatives on pancreatic cancer cells (MIA PaCa-2). The results indicated that certain compounds significantly reduced cell viability through mechanisms involving mTORC1 pathway inhibition and autophagy induction .
- HIV Inhibition : Research conducted on a series of benzodiazole-based compounds demonstrated promising antiviral activity against HIV. The study highlighted the importance of specific structural features in enhancing the inhibitory effect on reverse transcriptase, suggesting potential therapeutic applications in HIV treatment .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications at specific positions on the benzodiazole ring could lead to enhanced biological activity. This approach has been pivotal in optimizing lead compounds for higher efficacy against targeted diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
